3-(Methylthio)chromone Enables Metal-Free, Regioselective C-3 Thioether Installation Not Achievable with Unsubstituted Chromone
The T3P®-mediated domino C(sp²)–H sulfenylation/annulation method specifically constructs 3-(methylthio)-4H-chromen-4-one with complete C-3 regioselectivity. In contrast, unsubstituted chromone (1-benzopyran-4-one) lacks the C-3 thioether handle and cannot be directly converted to 3-thioether derivatives without pre-functionalization. This method is reported as the first regioselective preparation of 3-sulfenylated chromones using T3P®, operating under transition-metal-free conditions, which eliminates palladium or copper contamination concerns [1].
| Evidence Dimension | Regioselective C-3 thioether installation |
|---|---|
| Target Compound Data | 3-(Methylthio)-4H-chromen-4-one accessible via T3P® domino reaction (transition-metal-free) |
| Comparator Or Baseline | Unsubstituted chromone: no direct C-3 sulfenylation route; requires multi-step pre-functionalization |
| Quantified Difference | Qualitative: single-step regioselective C-3 thioether formation vs. no direct route |
| Conditions | o-Hydroxy-phenyl-functionalized enaminones + methylsulfinyl derivatives, T3P®, transition-metal-free [1] |
Why This Matters
For procurement, this means 3-(Methylthio)chromone provides a pre-installed sulfur handle that unsubstituted chromone cannot offer, saving 2–3 synthetic steps in library construction.
- [1] C. Balakrishna, R. Gudipati, V. Kandula, S. Yennam, P. Uma Devi, M. Behera, “T3P® mediated domino C(sp²)–H sulfenylation/annulation of enaminones and methylsulfinyls for the synthesis of chromone thioether derivatives,” New Journal of Chemistry, 2019, 43, 2458–2463. DOI: 10.1039/C8NJ05554H. View Source
